molecular formula C15H24N2O2 B5563028 N-(1,2,2,6,6-pentamethyl-4-piperidinyl)-2-furamide

N-(1,2,2,6,6-pentamethyl-4-piperidinyl)-2-furamide

Cat. No. B5563028
M. Wt: 264.36 g/mol
InChI Key: HNSXUDDDKURXOU-UHFFFAOYSA-N
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Description

The compound “1,2,2,6,6-Pentamethyl-4-piperidone” is an intermediate for preparing pentamethylpiperidines of pharmacological importance . It has a molecular weight of 169.26 .


Synthesis Analysis

1,2,2,6,6-Pentamethyl-4-piperidone may be used in the preparation of 1-phenyl-2,2,6,6-tetramethyl-4-phenyliminopiperidine and 1-benzyl-2,2,6,6-tetramethyl-4-benzyliminopiperidine .


Molecular Structure Analysis

The SMILES string for 1,2,2,6,6-Pentamethyl-4-piperidone is CN1C(C)(C)CC(=O)CC1(C)C .


Chemical Reactions Analysis

1,2,2,6,6-Pentamethyl-4-piperidone can be used as a reactant for the synthesis of photostable blue emitting naphthalimides, blue fluorescent naphthalimide pH chemosensors, crowded piperidines with intramolecularly hydrogen-bonded nitrogen, spiropyrans, and spirooxazines .


Physical And Chemical Properties Analysis

The compound has a refractive index of 1.476, a boiling point of 230-231 °C, and a density of 0.949 g/mL at 25 °C . It has a melting point of 72-76 °C .

Scientific Research Applications

Water Treatment and Desalination

Semi-aromatic polyamides, like N-(1,2,2,6,6-pentamethyl-4-piperidinyl)-2-furamide, have found applications in reverse osmosis (RO) and nanofiltration (NF) membranes for water treatment and desalination. The interfacial polymerization technique used to create thin-film composite membranes is key to their effectiveness in removing monovalent and divalent ions and organics from water, suggesting potential utility in water softening and purification (Gohil & Ray, 2017).

Environmental Applications

Piperazine-based NF membranes, including those with crumpled polyamide layers, demonstrate significant improvements in water permeance, selectivity, and antifouling performance. These advancements highlight the environmental applications of such compounds in surface/groundwater purification, wastewater treatment, and water reuse (Shao et al., 2022). The research on piperazine derivatives further supports their role in developing novel materials for environmental protection and resource management (Rathi et al., 2016).

Medical and Pharmaceutical Research

The pharmacological review of cisapride, a substituted piperidinyl benzamide, demonstrates the therapeutic potential of similar compounds in treating gastrointestinal motility disorders. This suggests that related structures could offer novel pathways for drug development in related health conditions (McCallum et al., 2012).

Synthetic Chemistry and Material Science

Research into tert-butanesulfinamide for synthesizing N-heterocycles via sulfinimines indicates a wide applicability in creating structurally diverse compounds for natural products and therapeutics. This underlines the importance of similar chemical structures in facilitating advancements in synthetic chemistry and material science (Philip et al., 2020).

Safety and Hazards

The compound has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

N-(1,2,2,6,6-pentamethylpiperidin-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-14(2)9-11(10-15(3,4)17(14)5)16-13(18)12-7-6-8-19-12/h6-8,11H,9-10H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSXUDDDKURXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1C)(C)C)NC(=O)C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49815875
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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